![molecular formula C16H22BrN3O3S B13892653 tert-butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate](/img/structure/B13892653.png)
tert-butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine core substituted with a bromo group and a tert-butyl carbamate moiety.
Méthodes De Préparation
The synthesis of tert-butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate involves several steps:
Synthesis of 7-bromo-5-methyl-4-oxothieno[3,2-c]pyridine: This intermediate can be synthesized by bromination of 5-methyl-4-oxothieno[3,2-c]pyridine using hydrogen bromide.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.
Formation of the Carbamate: The final step involves the reaction of the amino intermediate with tert-butyl chloroformate to form the carbamate.
Analyse Des Réactions Chimiques
tert-Butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide
Applications De Recherche Scientifique
tert-Butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
tert-Butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate can be compared with similar compounds such as:
tert-Butyl N-(2-bromoethyl)carbamate: This compound has a similar carbamate structure but lacks the thieno[3,2-c]pyridine core.
tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: This compound has a pyridine core with a bromo and hydroxyl group but differs in the substitution pattern
Propriétés
Formule moléculaire |
C16H22BrN3O3S |
|---|---|
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
tert-butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate |
InChI |
InChI=1S/C16H22BrN3O3S/c1-16(2,3)23-15(22)19-6-5-18-8-10-7-11-13(24-10)12(17)9-20(4)14(11)21/h7,9,18H,5-6,8H2,1-4H3,(H,19,22) |
Clé InChI |
LTJJEIDKKAAFNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCNCC1=CC2=C(S1)C(=CN(C2=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


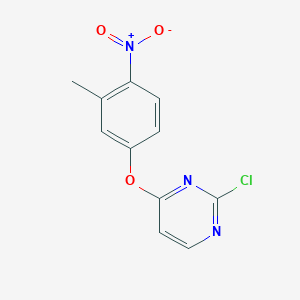
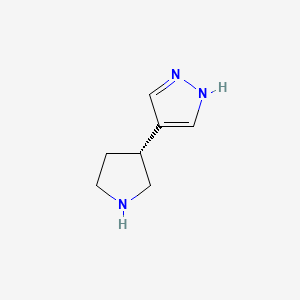
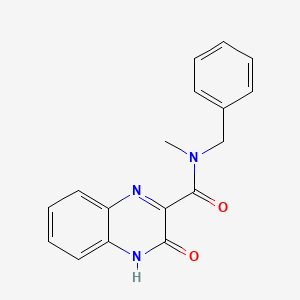
![N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine](/img/structure/B13892592.png)
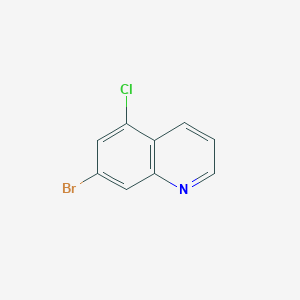
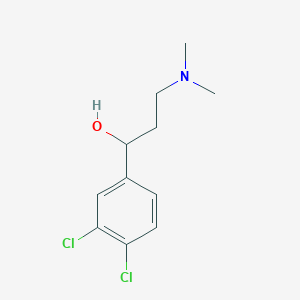
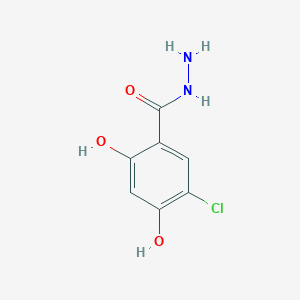

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13892618.png)
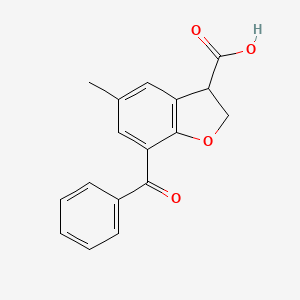
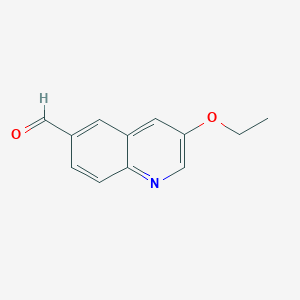
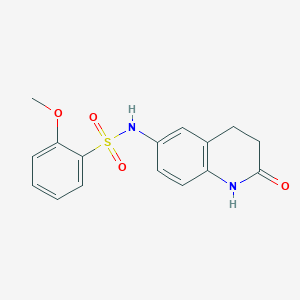
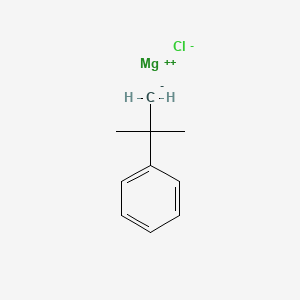
![4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol](/img/structure/B13892661.png)
